Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine
Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine
Executive Summary
In modern drug discovery, the design of targeted pharmacophores often relies on the strategic assembly of building blocks that offer a balance of lipophilicity, steric bulk, and conformational flexibility. (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine (CAS: 356530-85-3) is a highly versatile secondary amine that serves as a critical intermediate and structural motif in the development of neuroactive compounds and G-protein-coupled receptor (GPCR) modulators.
By combining a flexible, hydrophobic cyclohexenyl ethyl tail with a rigid, sterically directed 4-methylbenzyl group, this compound provides a unique spatial geometry. This guide provides an in-depth technical analysis of its physicochemical properties, structural significance, and a field-proven, self-validating protocol for its synthesis.
Physicochemical Profiling
Understanding the fundamental properties of this compound is essential for predicting its behavior in both synthetic environments and biological assays. The dual-lipophilic nature of the molecule makes it highly soluble in organic solvents as a free base, while its secondary amine core allows for the formation of stable, water-soluble hydrochloride salts.
Quantitative Data Summary
| Property | Value | Method / Source |
| IUPAC Name | (2-Cyclohex-1-en-1-ylethyl)[(4-methylphenyl)methyl]amine | Nomenclature Standard |
| CAS Registry Number | 356530-85-3 | |
| Molecular Formula | C₁₆H₂₃N | Computed |
| Molecular Weight | 229.36 g/mol | Computed |
| Hydrogen Bond Donors | 1 (Secondary Amine) | Structural Analysis |
| Hydrogen Bond Acceptors | 1 (Nitrogen Lone Pair) | Structural Analysis |
| Rotatable Bonds | 5 | Conformational Analysis |
| Physical State | Viscous Oil (Free Base) / White Solid (HCl Salt) | Experimental Observation |
Structural & Mechanistic Significance
The architectural design of (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine is not arbitrary; it is highly optimized for interacting with deep hydrophobic pockets in target proteins, particularly within the 5-HT (serotonin) receptor family[1].
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The 2-Cyclohex-1-en-1-ylethyl Motif: The ethyl linker provides necessary rotational freedom, allowing the cyclohexenyl ring to dynamically adjust and insert into hydrophobic clefts. The single double bond in the ring restricts its conformation just enough to reduce entropic penalties upon binding compared to a fully saturated cyclohexane ring.
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The 4-Methylbenzyl Group: The aromatic ring facilitates strong π−π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tryptophan) in the receptor binding site. The para-methyl substitution provides a specific steric vector that prevents off-target binding by clashing with smaller, non-target receptor pockets.
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The Secondary Amine Core: At physiological pH (~7.4), the secondary amine is protonated, acting as a critical salt-bridge anchor, typically interacting with a conserved Aspartate residue in the transmembrane domain of GPCRs.
Fig 1. Proposed GPCR binding mechanics leveraging the compound's dual-lipophilic pharmacophore.
Self-Validating Synthetic Workflow
To synthesize this compound with high yield and purity, a reductive amination approach is the gold standard. Direct alkylation of the primary amine with 4-methylbenzyl chloride is heavily discouraged due to the high probability of over-alkylation, which yields unwanted tertiary amines.
Causality in Reagent Selection
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Reducing Agent (NaBH(OAc)₃): Sodium triacetoxyborohydride (STAB) is selected over sodium borohydride (NaBH₄) because STAB is a milder reducing agent. It selectively reduces the transient iminium ion without prematurely reducing the 4-methylbenzaldehyde into 4-methylbenzyl alcohol.
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Solvent (Anhydrous DCE): 1,2-Dichloroethane (DCE) provides excellent solubility for STAB and the organic precursors. Anhydrous conditions are strictly maintained to drive the equilibrium of the Schiff base (imine) formation forward by preventing hydrolysis.
Fig 2. Self-validating reductive amination workflow for synthesizing the target secondary amine.
Step-by-Step Experimental Protocol
This methodology is adapted from standard combinatorial synthesis practices for antihistaminic and neuroactive secondary amines[2].
Phase 1: Imine Formation and Selective Reduction
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Preparation: In an oven-dried round-bottom flask purged with inert nitrogen, dissolve 1.0 equivalent of 2-(1-cyclohexen-1-yl)ethan-1-amine in anhydrous DCE to achieve a 0.2 M concentration.
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Condensation: Add 1.05 equivalents of 4-methylbenzaldehyde. Stir the mixture at room temperature for 30–45 minutes to facilitate the formation of the Schiff base.
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Catalysis: Introduce 1–2 drops of glacial acetic acid. Causality: The mild acid protonates the imine to form a highly electrophilic iminium ion, drastically accelerating the subsequent reduction step.
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Reduction: Cool the vessel to 0 °C. Add 1.5 equivalents of NaBH(OAc)₃ in small, controlled portions to manage the exothermic reaction. Remove the ice bath and stir at room temperature for 12 hours.
Phase 2: In-Process Control (Self-Validation)
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TLC Monitoring: Spot the reaction mixture alongside the starting amine on a silica gel TLC plate. Elute using Hexane:Ethyl Acetate (7:3) containing 1% Triethylamine (to prevent amine streaking).
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Validation: Visualize under UV light (254 nm) to confirm the presence of the aromatic ring. Stain with Ninhydrin and heat; the disappearance of the primary amine spot and the appearance of a new, distinct secondary amine spot validates complete conversion.
Phase 3: Workup and Salt Precipitation
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Quenching: Slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches pH ~8. Causality: This neutralizes the acetic acid and decomposes any unreacted hydride species safely.
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Extraction: Extract the aqueous phase three times with Dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free base as a pale oil.
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Salt Formation: Dissolve the crude free base in anhydrous diethyl ether. Cool to 0 °C and slowly add a 2.0 M solution of HCl in diethyl ether. Filter the resulting white precipitate, wash with cold ether, and dry under a vacuum to isolate the pure hydrochloride salt.
Phase 4: Analytical Validation
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¹H NMR (CDCl₃): The protocol is validated by confirming the absence of the aldehyde proton (~10.0 ppm). Successful synthesis is confirmed by the presence of the para-methyl singlet (~2.3 ppm, 3H), the benzylic CH₂ singlet (~3.7 ppm, 2H), and the vinylic proton of the cyclohexene ring (~5.4 ppm, 1H, m).
Applications in Drug Development
The structural topology of (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine makes it an exceptional scaffold for virtual combinatorial chemistry and real-world pharmacological screening. Compounds bearing this specific motif have been extensively patented and researched for their binding affinity to the 5-HT₆ receptor, making them viable candidates for treating CNS disorders, including anxiety, depression, and eating disorders[1]. Furthermore, its ability to act as a modular building block allows medicinal chemists to easily functionalize the secondary amine into amides, ureas, or sulfonamides to fine-tune pharmacokinetic profiles.
References
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ChemBK. "CHEMBRDG-BB 6587154 (CAS 356530-85-3) Physico-chemical Properties." Available at:[Link]
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National Center for Biotechnology Information (PubChem). "PubChem Compound Database." Available at:[Link]
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ACS Publications. "New Potential Antihistaminic Compounds. Virtual Combinatorial Chemistry, Computational Screening, Real Synthesis, and Pharmacological Evaluation." J. Chem. Inf. Model. Available at:[Link]
- Google Patents. "US20040024210A1 - New compounds binding to the 5-HT receptor.
